![molecular formula C14H18N2O5 B14181158 2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol CAS No. 850410-77-4](/img/structure/B14181158.png)
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring substituted with two oxazoline groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced catalytic systems, and automated monitoring to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The oxazoline groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while reduction can produce dihydrofuran compounds.
Aplicaciones Científicas De Investigación
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol involves its interaction with specific molecular targets. The oxazoline groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The furan ring may also participate in π-π interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(hydroxymethyl)furan: A related compound with hydroxymethyl groups instead of oxazoline groups.
5-hydroxymethylfurfural: Another furan derivative with different functional groups.
Uniqueness
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol is unique due to the presence of oxazoline groups, which impart distinct chemical reactivity and potential biological activity compared to other furan derivatives.
Propiedades
Número CAS |
850410-77-4 |
|---|---|
Fórmula molecular |
C14H18N2O5 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol |
InChI |
InChI=1S/C14H18N2O5/c1-3-7-5-19-13(15-7)11-9(17)10(18)12(21-11)14-16-8(4-2)6-20-14/h7-8,17-18H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
LEVJEJLEADOZET-HTQZYQBOSA-N |
SMILES isomérico |
CC[C@@H]1COC(=N1)C2=C(C(=C(O2)C3=N[C@@H](CO3)CC)O)O |
SMILES canónico |
CCC1COC(=N1)C2=C(C(=C(O2)C3=NC(CO3)CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


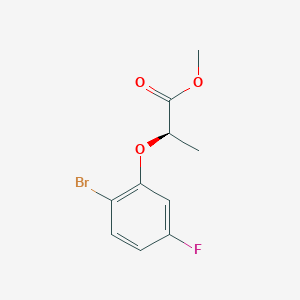
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide](/img/structure/B14181081.png)
![5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14181082.png)
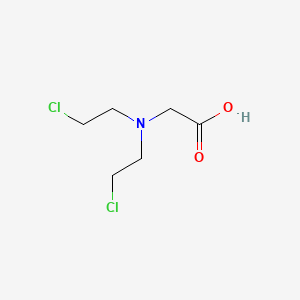
![(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine](/img/structure/B14181091.png)
![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
![Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate](/img/structure/B14181114.png)
![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)

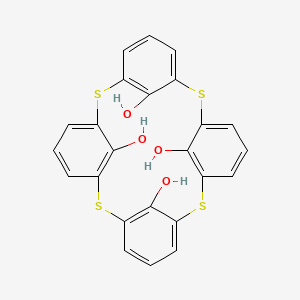
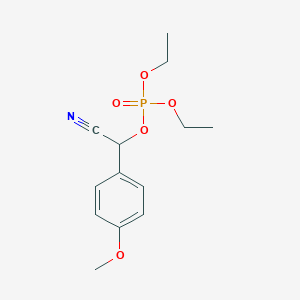
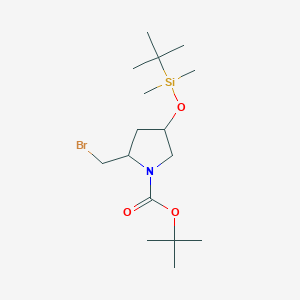
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
